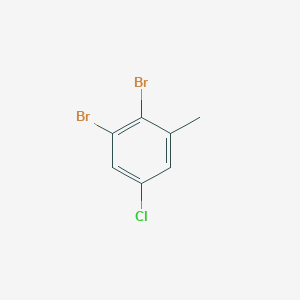

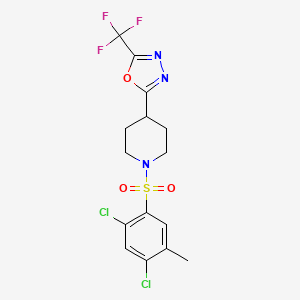

![molecular formula C17H15NO3 B2663996 (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one CAS No. 881885-10-5](/img/structure/B2663996.png)

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one, also known as 3Z-3DMIPI, is a synthetic indole compound that has been studied for its potential applications in scientific research. It is of interest due to its unique structure and properties, which make it a promising candidate for a variety of laboratory experiments.

Scientific Research Applications

Oligomerization and Reactivity Studies

- Research has shown that indole derivatives like I3C undergo oligomerization in acidic media, forming a variety of compounds, including diindolylmethane and indolo[3,2-b]carbazole, with potential implications in carcinogenesis modulation (Grose & Bjeldanes, 1992).

- Studies on oxidative cleavage of 3-substituted indoles, like 3-methylindole, have demonstrated the formation of various compounds under different conditions, which is relevant for biochemical processes like tryptophan-2,3-dioxygenase mimicry (Tsuji et al., 1981).

Synthesis and Structural Analysis

- Advanced synthesis techniques for 3-indolyl α,β-unsaturated carbonyl compounds provide insights into the manipulation of indole derivatives for various applications (Wang & Ikemoto, 2005).

- The reactivity of 2-vinylindoles with specific reactants has been studied, indicating the complexity and versatility in chemical reactions involving indole structures (Jones et al., 1984).

Applications in Polymerization and Organic Electronics

- The use of 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) in the creation of conjugated polymers for organic thin film transistors showcases the potential of indole derivatives in electronic applications (Chen et al., 2014).

Spectroscopic and DFT Studies

- Spectroscopic and DFT studies on indole derivatives help in understanding their molecular structure, electronic properties, and potential applications in fields like nonlinear optics and molecular electronics (Tariq et al., 2020).

Pharmaceutical and Biological Research

- The synthesis and biological evaluation of Schiff’s bases and azetidinones derived from indole compounds have shown potential antidepressant and nootropic activities, indicating the significance of indole derivatives in medicinal chemistry (Thomas et al., 2016).

properties

IUPAC Name |

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-13-12-5-3-4-6-14(12)18-17(13)19/h3-10H,1-2H3,(H,18,19)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWARFCHBQFFBGZ-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)

![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)

![methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate](/img/structure/B2663925.png)

![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)